molecular formula C14H10F3NO B151990 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone CAS No. 125996-71-6

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone

Cat. No.: B151990
CAS No.: 125996-71-6
M. Wt: 265.23 g/mol
InChI Key: CEWANWLDCMJIOR-UHFFFAOYSA-N
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Description

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone is an organic compound that features a pyridine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-trifluoromethylbenzaldehyde and 4-pyridylacetonitrile.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide or potassium tert-butoxide.

    Cyclization: The intermediate product is then cyclized under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-4-YL-1-phenyl-ethanone: Lacks the trifluoromethyl group, resulting in different electronic properties.

    2-Pyridin-4-YL-1-(4-fluorophenyl)-ethanone: Contains a fluorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.

    2-Pyridin-4-YL-1-(4-chlorophenyl)-ethanone: Contains a chlorine atom, leading to different chemical behavior and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-Pyridin-4-YL-1-(4-trifluoromethyl-phenyl)-ethanone imparts unique electronic properties, making it more lipophilic and enhancing its ability to interact with biological targets. This makes it a valuable compound in drug design and materials science.

Properties

IUPAC Name

2-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)12-3-1-11(2-4-12)13(19)9-10-5-7-18-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWANWLDCMJIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472414
Record name 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125996-71-6
Record name 2-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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